

A Comparative Purity Analysis of 3-Amino-2-chlorobenzylamine from Various Suppliers

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Compound of Interest

Compound Name: 3-Amino-2-chlorobenzylamine

Cat. No.: B15328617

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For researchers and professionals in drug development, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the quality of the final product. This guide provides a comparative analysis of the purity of **3-Amino-2-chlorobenzylamine** sourced from three different suppliers, herein designated as Supplier A, Supplier B, and Supplier C. The comparison is based on data obtained from Certificates of Analysis (CoA) and in-house analytical testing.

Data Presentation

The purity of **3-Amino-2-chlorobenzylamine** from each supplier was determined using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The results are summarized in the table below.

Parameter	Supplier A	Supplier B	Supplier C
Stated Purity (CoA)	>98% (HPLC)	>99% (GC)	>98.5% (HPLC)
In-House Purity (HPLC)	98.2%	99.1%	98.7%
In-House Purity (GC)	98.5%	99.3%	98.9%
¹ H NMR	Consistent with structure	Consistent with structure	Consistent with structure
Major Impurity 1	0.8% (Unidentified)	0.4% (Isomer)	0.6% (Starting Material)
Major Impurity 2	0.5% (Solvent Residue)	0.2% (Unidentified)	0.3% (Dimer)
Water Content (Karl Fischer)	0.2%	0.1%	0.3%
Appearance	Off-white solid	White crystalline solid	Light yellow powder

Note: The data presented for the three suppliers is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments performed for this comparative analysis are provided below.

1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

- Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.
- Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
- Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
- Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

- Gradient: Start at 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.
- Sample Preparation: Samples were prepared by dissolving 1 mg of **3-Amino-2-chlorobenzylamine** in 1 mL of a 50:50 mixture of water and acetonitrile.

2. Gas Chromatography (GC) for Purity and Volatile Impurity Analysis

- Instrumentation: Agilent 8890 GC System with a Flame Ionization Detector (FID).
- Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm.
- Inlet Temperature: 250°C.
- Detector Temperature: 300°C.
- Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
- Carrier Gas: Helium, constant flow of 1.2 mL/min.
- Injection Mode: Split (20:1).
- Injection Volume: 1 µL.
- Sample Preparation: Samples were prepared by dissolving 5 mg of **3-Amino-2-chlorobenzylamine** in 1 mL of Dichloromethane.

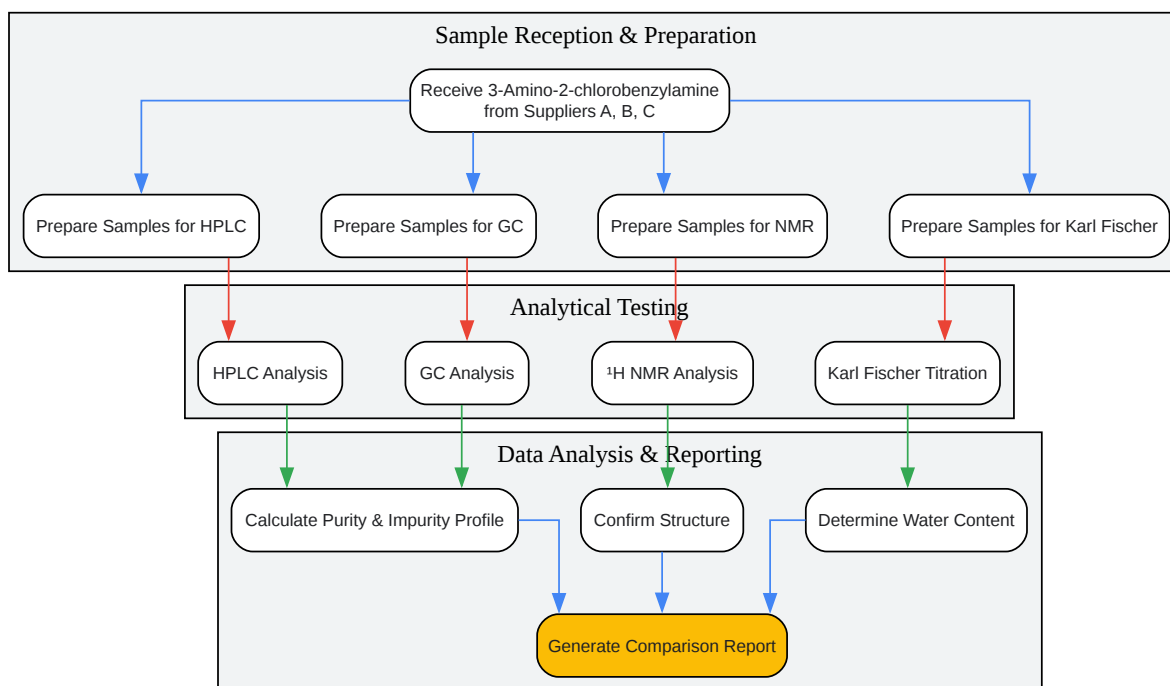
3. Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

- Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

- Solvent: Deuterated Chloroform (CDCl_3).
- Concentration: Approximately 10 mg/mL.
- Parameters: 16 scans, 1.0 second relaxation delay.

Experimental Workflow

The following diagram illustrates the logical workflow for the purity analysis of **3-Amino-2-chlorobenzylamine**.



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Caption: Workflow for the purity analysis of **3-Amino-2-chlorobenzylamine**.

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